molecular formula C5H4F3N3O B6266149 5-(trifluoromethoxy)pyrazin-2-amine CAS No. 1261884-22-3

5-(trifluoromethoxy)pyrazin-2-amine

Cat. No.: B6266149
CAS No.: 1261884-22-3
M. Wt: 179.10 g/mol
InChI Key: DNDKHDKOIBLVCY-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)pyrazin-2-amine is an organic compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles The trifluoromethoxy group (-OCF₃) is known for its electron-withdrawing properties, which can significantly influence the chemical and biological behavior of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethoxy)pyrazin-2-amine typically involves the introduction of the trifluoromethoxy group into a pyrazine ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyrazine derivative is reacted with a trifluoromethoxy source under basic conditions. For example, 2-chloro-5-trifluoromethoxypyrazine can be synthesized and then subjected to amination reactions to introduce the amine group .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the choice of solvents, catalysts, and reaction temperatures are critical factors in industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and trifluoromethoxy sources like trifluoromethoxybenzene.

  • **Coupling Re

Properties

CAS No.

1261884-22-3

Molecular Formula

C5H4F3N3O

Molecular Weight

179.10 g/mol

IUPAC Name

5-(trifluoromethoxy)pyrazin-2-amine

InChI

InChI=1S/C5H4F3N3O/c6-5(7,8)12-4-2-10-3(9)1-11-4/h1-2H,(H2,9,10)

InChI Key

DNDKHDKOIBLVCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)OC(F)(F)F)N

Purity

95

Origin of Product

United States

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